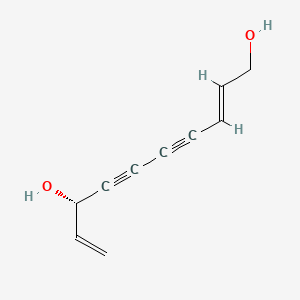![molecular formula C28H43N7O8 B592739 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid CAS No. 138949-86-7](/img/structure/B592739.png)
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nazumamide A is a linear tetrapeptide that was first isolated from the marine sponge Theonella sp. It is known for its potent thrombin-inhibitory properties, making it a significant compound in the field of medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
Nazumamide A can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids such as Boc-L-proline and Boc-L-isoleucine . The key steps in the synthetic route include:
Coupling of Amino Acids: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups (e.g., Boc) are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Nazumamide A involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to streamline the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient production of the compound with high purity.
化学反应分析
Types of Reactions
Nazumamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can alter its bioactivity.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of Nazumamide A, as well as various analogs with modified amino acid residues.
科学研究应用
Nazumamide A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes like thrombin.
Medicine: Due to its thrombin-inhibitory properties, Nazumamide A is explored for potential therapeutic applications in conditions related to blood coagulation.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用机制
Nazumamide A exerts its effects by binding to the active site of thrombin, a serine protease involved in blood coagulation . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include the catalytic triad of thrombin, which consists of histidine, aspartate, and serine residues.
相似化合物的比较
Similar Compounds
Cycloaspeptide A: Another peptide isolated from marine sources with similar bioactivity.
Salinosporamide A: A compound with anticancer properties derived from marine actinobacteria.
Rifamycins: Antibiotic compounds with a different mechanism of action but similar marine origin.
Uniqueness
Nazumamide A is unique due to its specific linear tetrapeptide structure and potent thrombin-inhibitory activity. Unlike other similar compounds, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications.
属性
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIWSMKRPFIJY-LATKYVADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)


